molecular formula C10H11ClO2 B14835286 2-Chloro-4-cyclopropoxy-1-methoxybenzene

2-Chloro-4-cyclopropoxy-1-methoxybenzene

Cat. No.: B14835286
M. Wt: 198.64 g/mol
InChI Key: XWIXIUQUZBOZOR-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxy-1-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 2, a methoxy group at position 1, and a cyclopropoxy group at position 4.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxy-1-methoxybenzene

InChI

InChI=1S/C10H11ClO2/c1-12-10-5-4-8(6-9(10)11)13-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

XWIXIUQUZBOZOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxy-1-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-nitroanisole as the starting material.

    Cyclopropanation: The nitro group is reduced to an amine, followed by cyclopropanation using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Methoxylation: The final step involves the methoxylation of the intermediate product using methanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxy-1-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form cyclopropyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Substitution: Formation of 2-amino-4-cyclopropoxy-1-methoxybenzene.

    Oxidation: Formation of 2-chloro-4-cyclopropoxybenzaldehyde.

    Reduction: Formation of 2-chloro-4-cyclopropoxy-1-methoxycyclohexane.

Scientific Research Applications

2-Chloro-4-cyclopropoxy-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxy-1-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Notes
2-Chloro-4-cyclopropoxy-1-methoxybenzene Not available C₁₀H₁₁ClO₂ ~198.45 2-Cl, 4-O-C₃H₅, 1-OCH₃ Hypothesized research use; limited toxicity data available.
2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene 1314985-41-5 C₁₁H₁₁ClFO₂ ~229.45 2-Cl, 1-OCH₂C₃H₅, 4-F Discontinued; fluorine enhances electronegativity and metabolic stability.
2-Chloro-4-isocyano-1-methoxybenzene Not available C₈H₅ClNO ~168.59 2-Cl, 4-NC, 1-OCH₃ High reactivity (isocyano group); used in click chemistry and catalysis.
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene 1103261-00-2 C₁₁H₁₂BrClO 275.57 2-CH₂Br, 4-Cl, 1-OCH₂C₃H₅ Bromomethyl enables nucleophilic substitution; synthesis intermediate.
2-Chloro-1-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]-4-methoxybenzene 146949-20-4 C₂₂H₁₉Cl₂O₄ ~425.29 Complex biphenyl structure High molecular weight; potential polymer or ligand applications.

Key Comparisons:

Substituent Effects: Cyclopropoxy vs. Fluorine (): The cyclopropoxy group in the target compound increases lipophilicity compared to fluorine, which is a smaller, electronegative substituent. Fluorine may improve metabolic stability in drug candidates but reduces steric bulk. Isocyano vs. Cyclopropoxy (): The isocyano group (NC) in 2-Chloro-4-isocyano-1-methoxybenzene offers reactivity for coupling reactions, whereas cyclopropoxy enhances steric shielding and may slow degradation.

Functional Group Reactivity :

  • The bromomethyl group in 2-(bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene () provides a site for nucleophilic substitution, making it versatile for further derivatization compared to the target compound’s inert ether groups.

Toxicity and Ecological Data: Limited data exist for all compounds.

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